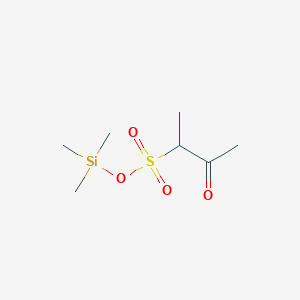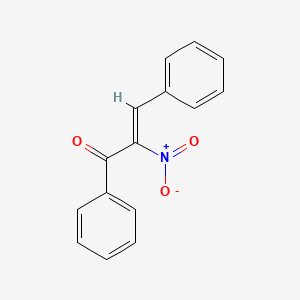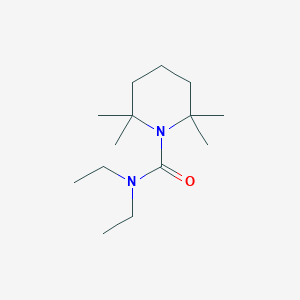
N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide: is an organic compound belonging to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with two ethyl groups and four methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One of the common methods for synthesizing N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction.
Industrial Production Methods: Industrially, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: This compound can be reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Iodine, heterocyclic thiols.
Major Products Formed:
Hydroxylamines: Formed through oxidation.
Amine Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Deprotonation Reagent: Used for efficient ortho-deprotonation of pyridine-3-carboxamide.
Base in Organic Synthesis: Acts as a hindered base in various organic reactions.
Biology and Medicine:
Industry:
Light Stabilizers: Derivatives are used as hindered amine light stabilizers in polymers.
Battery Technology: Used in the synthesis of electrodes for all-organic radical batteries.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves its role as a base and its ability to stabilize radicals. It interacts with molecular targets through deprotonation and radical stabilization pathways, making it valuable in both organic synthesis and industrial applications .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used as an antioxidant and in battery technology.
Uniqueness: N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties make it particularly effective as a base and in stabilizing radicals, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89038-57-3 |
|---|---|
Formule moléculaire |
C14H28N2O |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
N,N-diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H28N2O/c1-7-15(8-2)12(17)16-13(3,4)10-9-11-14(16,5)6/h7-11H2,1-6H3 |
Clé InChI |
ZFAYUTPHWCFUDU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1C(CCCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)


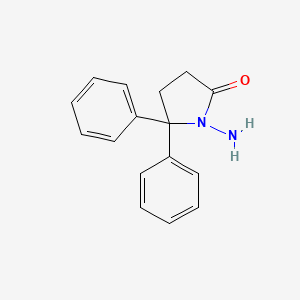
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
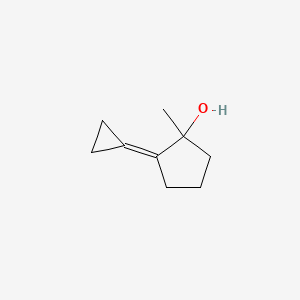
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
